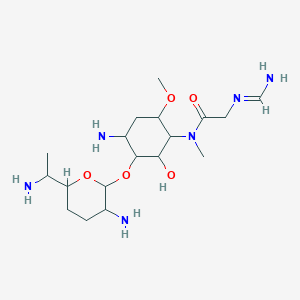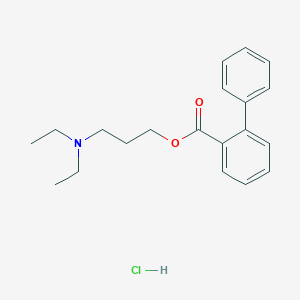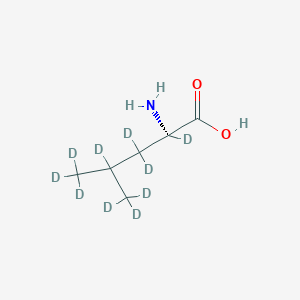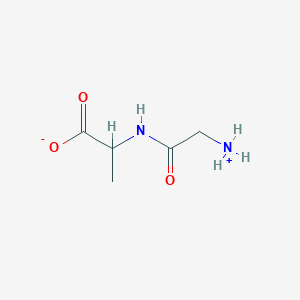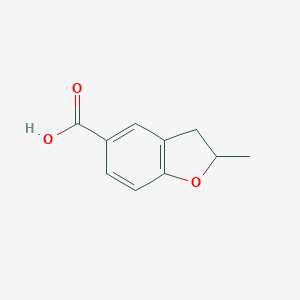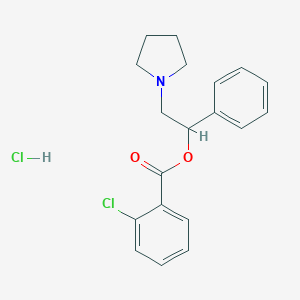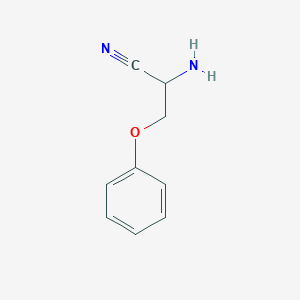
2-Amino-3-phenoxypropanenitrile
Descripción general
Descripción
2-Amino-3-phenoxypropanenitrile is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a white to off-white powder that is soluble in water and organic solvents. This compound is also known by its IUPAC name, 2-amino-3-phenoxypropanenitrile, and has a molecular formula of C10H11NO2.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-phenoxypropanenitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-phenoxypropanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have herbicidal activity and can inhibit the growth of weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-3-phenoxypropanenitrile in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-Amino-3-phenoxypropanenitrile. One potential direction is the further investigation of its potential as an anti-cancer agent and anti-inflammatory agent. Another potential direction is the development of new herbicides and plant growth regulators based on this compound. Additionally, the use of 2-Amino-3-phenoxypropanenitrile as a building block for the synthesis of new materials could also be explored.
Aplicaciones Científicas De Investigación
2-Amino-3-phenoxypropanenitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent.
In agriculture, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its potential as a plant growth regulator.
In material science, 2-Amino-3-phenoxypropanenitrile has been investigated for its potential as a building block for the synthesis of new materials such as polymers and nanoparticles.
Propiedades
Número CAS |
110888-09-0 |
|---|---|
Nombre del producto |
2-Amino-3-phenoxypropanenitrile |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-amino-3-phenoxypropanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,7,11H2 |
Clave InChI |
DNEJZDBNECLGQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(C#N)N |
SMILES canónico |
C1=CC=C(C=C1)OCC(C#N)N |
Sinónimos |
Propanenitrile, 2-amino-3-phenoxy- |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

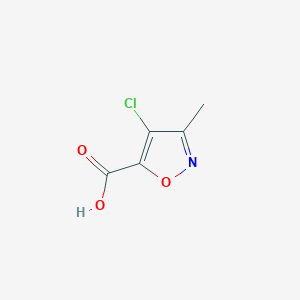
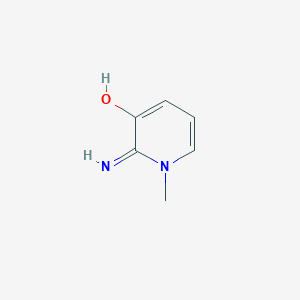
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
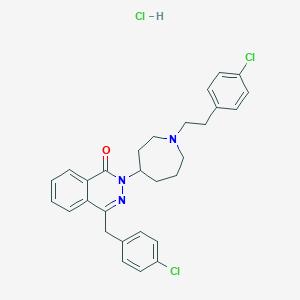

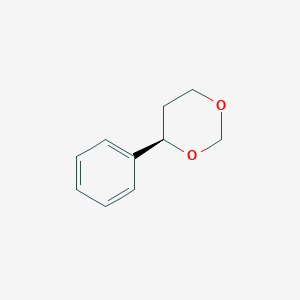
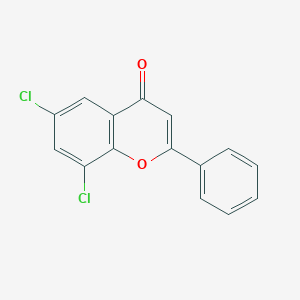
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
